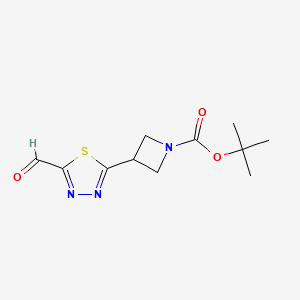

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Exploration

- Synthesis of Heterocyclic Compounds: Vicentini et al. (1994) explored the thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides leading to the synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, demonstrating a method relevant to the synthesis of thiadiazole derivatives (C. B. Vicentini et al., 1994).

- Insecticidal Activity: Research by Wang et al. (2011) into N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles showed that these compounds possess good insecticidal activities, highlighting the potential agricultural applications of thiadiazole derivatives (Huan Wang et al., 2011).

- Anticancer Drug Intermediates: A study by Zhang et al. (2018) described the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, offering insights into the synthetic methodology and potential pharmaceutical applications of related azetidine derivatives (Binliang Zhang et al., 2018).

Material Science and Catalysis

- Masked Dipoles in Cycloaddition Reactions: Yadav and Sriramurthy (2005) discussed the use of silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions, indicating the utility of such compounds in synthetic organic chemistry and material science (V. Yadav & V. Sriramurthy, 2005).

Biomedical Applications

- Malonyl-CoA Decarboxylase Inhibitors: Cheng et al. (2006) discovered potent and orally available malonyl-CoA decarboxylase inhibitors, showcasing the therapeutic potential of tert-butyl azetidine derivatives in treating ischemic heart diseases (Jie Cheng et al., 2006).

Dual Inhibitory Properties

- 5-Lipoxygenase and Cyclooxygenase Inhibitors: Unangst et al. (1992) prepared 1,2,4-oxadiazoles and 1,2,4-thiadiazoles with dual inhibitory activity against 5-lipoxygenase and cyclooxygenase, hinting at the anti-inflammatory potential of compounds structurally related to tert-butyl thiadiazoles (P. Unangst et al., 1992).

Propriétés

IUPAC Name |

tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSBDZUVARFKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)

![N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2571110.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2571111.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)